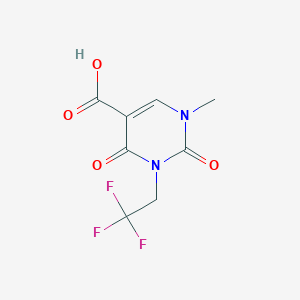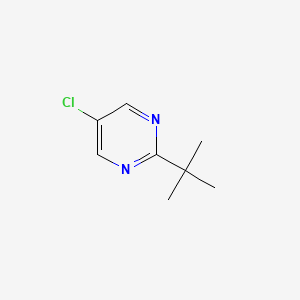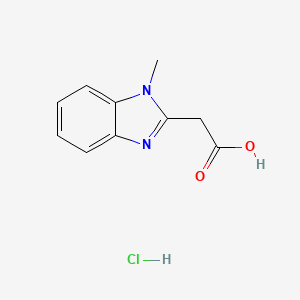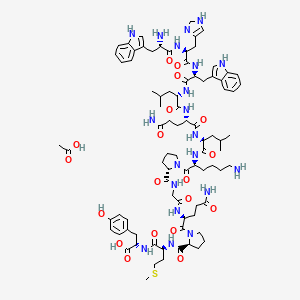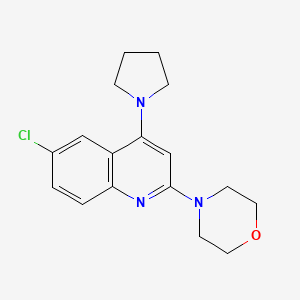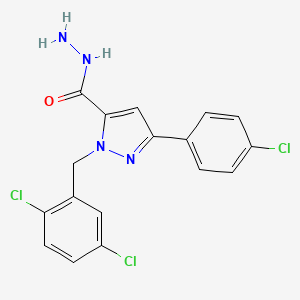
1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of dichlorobenzyl and chlorophenyl groups attached to a pyrazole ring, which is further functionalized with a carbohydrazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where the pyrazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the dichlorobenzyl group: The final step involves the reaction of the intermediate compound with 2,5-dichlorobenzyl chloride under similar conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may result in alcohols or amines.
科学的研究の応用
1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- 1-(2,5-Dichlorobenzyl)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- 1-(2,5-Dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both dichlorobenzyl and chlorophenyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C17H13Cl3N4O |
|---|---|
分子量 |
395.7 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H13Cl3N4O/c18-12-3-1-10(2-4-12)15-8-16(17(25)22-21)24(23-15)9-11-7-13(19)5-6-14(11)20/h1-8H,9,21H2,(H,22,25) |
InChIキー |
DGLULHXURMCKPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)NN)CC3=C(C=CC(=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


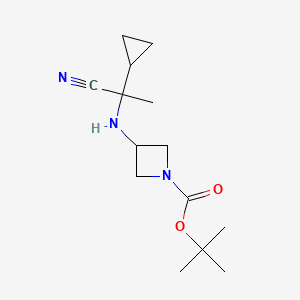
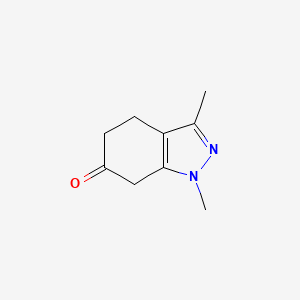
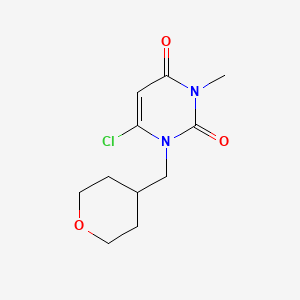
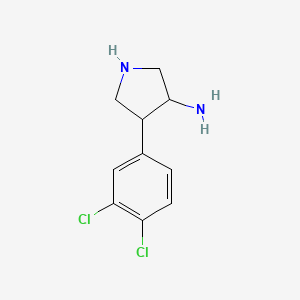
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-tert-butylacetamide](/img/structure/B14864638.png)
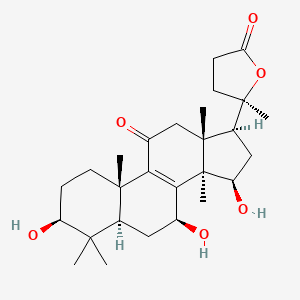
![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
